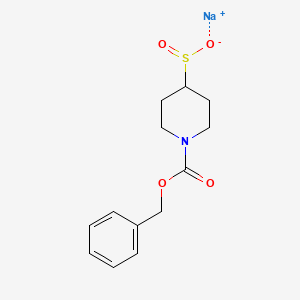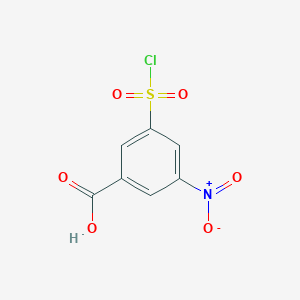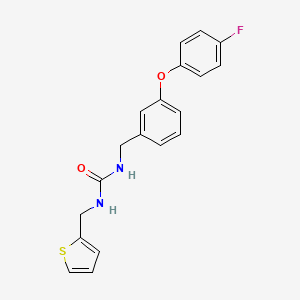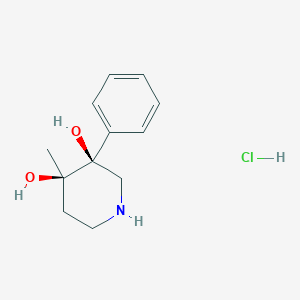
Tephrinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tephrochronology and its Applications
Tephrochronology, derived from 'tephra' (meaning 'ashes' in Greek), is a unique stratigraphic method utilized in geological, paleoenvironmental, and archaeological research. This method involves linking, dating, and synchronizing various sequences or events by characterizing tephra deposits through field observations and laboratory analyses, including petrography and geochemical analysis of glass shards or crystals. It offers a precise volcanic-event stratigraphy and insights into volcanic and magmatic processes, playing a key role in volcanic hazard analysis (Lowe, 2011).
Tetrandrine in Cancer Research
Tetrandrine, a bisbenzylisoquinoline alkaloid, has shown potential in cancer research. It exhibits antitumor activities and has been used traditionally in treating congestive circulatory disorders and inflammatory diseases. Its primary anti-hypertensive action is attributed to vasodilatory properties, impacting cardiovascular tissues and other systems involved in blood pressure modulation, like adrenal glands. Its interactions with Ca2+ channels, alpha-adrenergic receptors, and muscarinic receptors, along with anti-inflammatory and anti-fibrogenic actions, make it a compound of interest in various medical applications (Kwan & Achike, 2002).
Thermoelectric Materials and Phenomena
Thermoelectric (TE) materials, which convert waste heat into electrical energy, hold significant potential in alternative energy technologies. Their application ranges from biothermal batteries for heart pacemakers to power generation for deep-space probes. Research in this domain involves exploring various systems of potential TE materials, including semiconductors, semimetals, and ceramic oxides. This research is integral in developing high-efficiency TE materials for power-generation devices and solid-state refrigeration (Tritt & Subramanian, 2006).
Tetrandrine in Neurological Research
Tetrandrine also plays a significant role in neurological research. Studies have shown that it suppresses microglial activation and inhibits the production of inflammatory mediators in the brain, which is significant in alleviating neurodegeneration in conditions like glaucoma. It impacts various signaling pathways, including NF-κB and ERK, suggesting its potential in treating neuroinflammatory diseases (Dang et al., 2014).
Tetrandrine in Cardiovascular Research
In cardiovascular research, Tetrandrine has been observed to exert effects on tissue structures, such as remodeling of hypertrophied heart and inhibition of angiogenesis. Its ability to modulate Ca2+ channels in cardiac muscle cells and its effects on other tissues related to blood pressure control highlight its significance in cardiovascular studies and potential therapeutic applications (Kwan & Achike, 2002).
Tetrandrine in Pharmacological Research
Research in the pharmacological field involves exploring the delivery and efficacy of Tetrandrine. Studies on creating phospholipid complex loaded lipid nanocapsules for oral delivery of Tetrandrine have shown promising results in improving its bioavailability. This approach indicates the potential of such delivery systems for moderately lipophilic drugs like Tetrandrine, which could enhance its clinical applications (Zhao et al., 2013).
Propiedades
IUPAC Name |
5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISHDQWTPMJBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996747 |
Source


|
| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tephrinone | |
CAS RN |
75291-75-7 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075291757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2618215.png)


![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2618219.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618221.png)


![Ethyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2618226.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2618231.png)
![N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618232.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)